BenchChemオンラインストアへようこそ!

rac Kynurenine-13C2,15N

Kynurenine enantiomers Serotonin modulation In vivo pharmacology

rac Kynurenine-13C2,15N (CAS 1391051-69-6; unlabeled parent CAS 343-65-7) is a stable isotope-labeled racemic mixture of D- and L-kynurenine, carrying two carbon-13 atoms and one nitrogen-15 atom (molecular formula C¹³C₂H₁₂¹⁵NN₂O₃; MW 211.19). It belongs to the class of kynurenine pathway metabolite standards, functioning as a labelled tryptophan metabolite and precursor to kynurenic acid, an endogenous antagonist of the NMDA receptor glycine site.

Molecular Formula C10H12N2O3
Molecular Weight 211.19 g/mol
Cat. No. B13442124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Kynurenine-13C2,15N
Molecular FormulaC10H12N2O3
Molecular Weight211.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
InChIInChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i8+1,10+1,12+1
InChIKeyYGPSJZOEDVAXAB-SPKMFNSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Kynurenine-13C2,15N – Stable Isotope-Labeled Racemic Kynurenine for Quantitative Tryptophan Pathway Analysis


rac Kynurenine-13C2,15N (CAS 1391051-69-6; unlabeled parent CAS 343-65-7) is a stable isotope-labeled racemic mixture of D- and L-kynurenine, carrying two carbon-13 atoms and one nitrogen-15 atom (molecular formula C¹³C₂H₁₂¹⁵NN₂O₃; MW 211.19) [1]. It belongs to the class of kynurenine pathway metabolite standards, functioning as a labelled tryptophan metabolite and precursor to kynurenic acid, an endogenous antagonist of the NMDA receptor glycine site . The compound is supplied as an analytical reference standard with typical chemical purity ≥95%, with select vendors offering 99% purity [2], and is intended exclusively for research-use-only applications including LC-MS/MS method development, metabolic flux analysis, and pharmaceutical impurity profiling [1].

Why rac Kynurenine-13C2,15N Cannot Be Replaced by L-Specific or Deuterated Kynurenine Analogs


Generic substitution fails on three dimensions. First, single-enantiomer labeled standards (e.g., L-Kynurenine-13C4,15N) cannot serve as internal standards for D-kynurenine quantification because D- and L-kynurenine exhibit stereoselective pharmacology: only D-KYN, not L-KYN, significantly increases urinary serotonin (5-HT) within 30 min of intravenous administration (10 mg/kg in rats) [1], and D-isomers are metabolically processed through distinct enzymatic routes with poor conversion to CO₂ compared to L-isomers in humans [2]. Second, deuterated analogs (e.g., Kynurenine-d4, Kynurenine-d6) are susceptible to proton-deuterium exchange at labile positions (carbonyl-adjacent carbons, some aromatic sites) and can exhibit chromatographic retention time shifts relative to the unlabeled analyte, whereas 13C/15N-labeled standards provide identical chromatographic co-elution and zero isotopic exchange . Third, the 13C2,15N labeling pattern confers a net mass shift of +3 Da, placing the internal standard signal outside the natural-abundance M+1 and M+2 isotope envelope of unlabeled kynurenine, a critical advantage over single-isotope labels (e.g., 15N-only or d1) that may overlap with endogenous isotopologue distributions [3]. These factors make rac Kynurenine-13C2,15N uniquely suited for accurate, enantiomer-agnostic quantification of total kynurenine in complex biological matrices.

Head-to-Head Quantitative Evidence for rac Kynurenine-13C2,15N vs. Closest Analogs and Alternatives


D-KYN vs. L-KYN: Stereoselective Urinary Serotonin Excretion in Rats

In a direct head-to-head comparison, optically pure D-KYN and L-KYN were administered intravenously to male Sprague-Dawley rats at 10 mg/kg. Only D-KYN produced a significant increase in urinary 5-HT levels within 30 min post-administration, whereas L-KYN showed no significant effect on 5-HT excretion [1]. This stereoselectivity demonstrates that a racemic labeled standard (rac Kynurenine-13C2,15N) is required when the analytical method must quantify both enantiomers or when the sample may contain both D- and L-forms, as single-enantiomer L-kynurenine-13C4,15N would fail to track D-KYN.

Kynurenine enantiomers Serotonin modulation In vivo pharmacology

D- vs. L-Kynurenine: Differential Metabolic Oxidation to CO₂ in Humans

In a clinical metabolic study in scleroderma patients, C14-labeled D- and L-isomers of kynurenine were administered and their conversion to expired C14O₂ was measured. The D-isomers of kynurenine were poorly converted to CO₂ compared to L-isomers, with the racemic mixture producing intermediate metabolic fates [1]. The authors explicitly concluded that 'the use of pure, natural L-isomers is necessary for meaningful results in the study of tryptophan metabolism in man,' highlighting that racemic standards are essential when studying total kynurenine pool dynamics, because D- and L-forms follow distinct catabolic routes involving D-amino acid oxidase and hydroxylase systems [1].

Tryptophan metabolism Enantiomer-specific catabolism Clinical metabolic study

13C/15N vs. Deuterated Internal Standards: Chromatographic Co-elution and H/D Exchange Stability

Multiple authoritative technical reviews and method development guidelines establish that 13C/15N-labeled internal standards are superior to deuterated (²H) analogs for LC-MS/MS quantification. Deuterated standards can undergo proton-deuterium exchange at positions adjacent to carbonyl groups or on certain aromatic carbons, leading to signal drift and inaccurate quantification . Additionally, deuterated compounds frequently exhibit slight chromatographic retention time shifts relative to the unlabeled analyte (typically 0.01–0.05 min on UHPLC), resulting in differential matrix effects between the analyte and internal standard during electrospray ionization . In contrast, 13C and 15N labels are incorporated into the molecular backbone and are chemically inert; they produce perfect chromatographic co-elution with the unlabeled analyte and zero isotopic exchange under all typical sample preparation conditions [1]. Published kynurenine pathway LC-MS/MS methods using 13C415N-labeled kynurenine internal standards report calibration curve R² > 0.99 across 100–5,000 ng/mL with inter-assay CV of 17.1% [2]; deuterated internal standard methods for kynurenine have been reported but with noted caveats regarding exchange liability .

LC-MS/MS method validation Internal standard selection Isotope labeling strategy

Enantiomeric Resolution of D,L-Kynurenine: Rs 2.13 and Detection Sensitivity of 5.1–19 nM by Chiral LC-MS/MS

A validated chiral LC-MS/MS method using (S)-DBD-PyNCS pre-column derivatization and a triazole-bonded HILIC column achieved enantiomeric separation of D,L-kynurenine with a resolution (Rs) of 2.13 and separation factor (α) of 1.08, enabling baseline-resolved quantification of both enantiomers [1]. The method provided detection sensitivity of 5.1–19 nM for both KYN enantiomers, demonstrating that both D- and L-forms can be simultaneously quantified at physiologically relevant concentrations [1]. This analytical capability is directly relevant to rac Kynurenine-13C2,15N users, as the racemic labeled standard can serve as a single internal standard for both enantiomers in such chiral methods, whereas L-specific labeled standards (e.g., L-Kynurenine-13C4,15N) would only match the L-KYN peak.

Chiral separation Enantiomer quantification LC-MS/MS method development

Systemic DL-Kynurenine Dose-Response: Neuroprotection via KYNA-Mediated NMDA Antagonism at 150–450 mg/kg in Rats

In a controlled in vivo study, systemic administration of DL-kynurenine (the unlabeled racemate, the parent form of rac Kynurenine-13C2,15N) at 300 and 450 mg/kg, alone or in combination with probenecid (100–300 mg/kg), significantly attenuated quinolinic acid-induced neurotoxicity in rats, as measured by reduced circling behavior and preserved GABA levels in the striatum [1]. Lower doses (150 mg/kg DL-KYN alone) were non-protective, but 150 mg/kg DL-KYN combined with 100 mg/kg probenecid achieved significant protection, establishing a dose-response relationship [1]. This study validates the pharmacological relevance of the racemic (DL) form of kynurenine and demonstrates that DL-kynurenine crosses the blood-brain barrier and serves as a prodrug to elevate brain kynurenic acid, an endogenous NMDA/glycine site antagonist [1].

Neuroprotection NMDA receptor antagonism In vivo pharmacology

Supplier Purity Benchmarks: 95% to 99% Chemical Purity Across Commercial Sources

Vendor-specified chemical purity for rac Kynurenine-13C2,15N ranges from 95% (standard research grade) to 99% (high-purity analytical standard grade) [1]. The 99% purity grade, available from select suppliers, meets the ≥98% threshold typically required for quantitative NMR and LC-UV/RI-based assay standardization [1]. This purity range is comparable to or exceeds that of unlabeled rac Kynurenine (typically 95–98%) and is within the accepted range for stable isotope-labeled internal standards used in regulated bioanalysis, where purity ≥95% is a common acceptance criterion per ICH Q2(R1) guidelines . The 13C2,15N isotopic enrichment is typically specified at ≥98 atom% for each isotope, ensuring a <2% contribution from unlabeled isotopologues to the internal standard signal .

Chemical purity Certificate of Analysis Procurement specifications

Validated Application Scenarios for rac Kynurenine-13C2,15N in Research and Bioanalytical Settings


Isotope Dilution LC-MS/MS Quantification of Total Kynurenine in Plasma and CSF for Neurological Biomarker Studies

rac Kynurenine-13C2,15N serves as the internal standard in validated LC-MS/MS methods for simultaneous quantification of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Published methods using 13C/15N-labeled kynurenine internal standards achieve linearity of R² > 0.99 across 100–5,000 ng/mL for kynurenine in human serum and 10–10,000 nM in HILIC-based methods [1]. The racemic nature of the standard ensures accurate quantification regardless of whether biological samples contain endogenous L-KYN, exogenously administered D-KYN, or racemized KYN from sample processing, as demonstrated by the stereoselective metabolic handling of D- vs. L-KYN in humans [2].

Chiral Kynurenine Enantiomer Resolution and Simultaneous Quantification in Pharmacological Studies

In D-KYN-based neuropharmacology research, where D-KYN produces stereoselective serotonin modulation distinct from L-KYN [1], rac Kynurenine-13C2,15N enables single-internal-standard quantification of both enantiomers in chiral LC-MS/MS methods. Using validated chiral separation conditions (Rs 2.13 for D,L-KYN on triazole-bonded HILIC columns [3]), the racemic labeled standard co-elutes with the racemic analyte mix, providing matched matrix effects and ionization efficiency for both enantiomer peaks. This application is directly relevant to studies of DL-KYN neuroprotection, where DL-KYN doses of 150–450 mg/kg produce brain-penetrant kynurenic acid elevation and NMDA receptor antagonism [4].

Metabolic Flux Analysis of Tryptophan Catabolism via the Kynurenine Pathway Using 13C Tracing

The dual 13C2/15N labeling of rac Kynurenine-13C2,15N makes it suitable as both an internal standard and a tracer for metabolic flux studies. LC/MS methods capable of tracing 13C isotopomers of L-tryptophan and L-kynurenine in cultured cells, tissue slices, and whole-animal models have been established [1]. The +3 Da mass shift from the 13C2,15N label cleanly separates the internal standard from endogenous unlabeled kynurenine and from singly-labeled (M+1) isotopologues arising from metabolic incorporation of a single 13C atom from [1-13C]-tryptophan tracers, preventing signal crosstalk that can compromise flux calculations. The racemic nature also enables tracking of both D- and L-KYN metabolic fates, which is critical given their distinct catabolic pathways through D-amino acid oxidase vs. kynureninase [2].

Pharmaceutical Impurity Profiling and Reference Standard Qualification for Kynurenine Drug Substances

rac Kynurenine-13C2,15N is supplied as an analytical reference standard suitable for HPLC and LC-MS method development in pharmaceutical R&D [1]. With vendor-specified purity reaching 99% [2], it meets the purity requirements for use as a system suitability standard and for relative response factor determination of kynurenine-related impurities in drug substance batches. The stable isotope label provides unequivocal identification of the kynurenine peak in complex chromatograms via its characteristic +3 Da mass shift, enabling confident peak assignment even in the presence of co-eluting matrix components or structurally related impurities.

Quote Request

Request a Quote for rac Kynurenine-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.